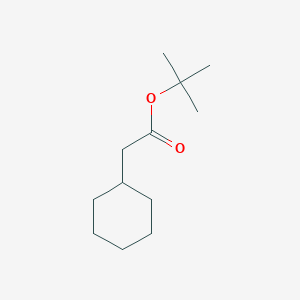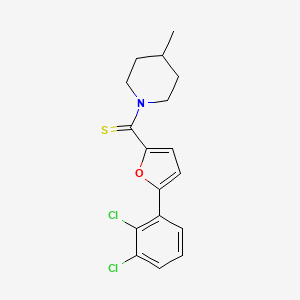
(5-(2,3-Dichlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(2,3-Dichlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique properties make it an attractive candidate for further research.
科学的研究の応用
Anticancer Activity
This compound has been designed and synthesized with the intention of exploring its anticancer properties . It has been screened for in vitro anticancer activity using human breast adenocarcinoma cell lines (MCF-7). The results indicated that it exhibits cytotoxic effects with an IC50 of 42.30 µM, suggesting its potential as a therapeutic agent against breast cancer .
Anti-inflammatory Activity
In addition to its anticancer applications, the compound has also been tested for anti-inflammatory activity . The hemolysis assay results showed that it has a nonhemolytic and nontoxic effect on human blood cells, which is promising for its use as an anti-inflammatory agent .
Neuroprotective Properties
Thiazolidinedione derivatives, which share a similar structural motif with our compound, have shown neuroprotective abilities . They can cross the blood-brain barrier (BBB), which is crucial for treating neurological disorders .
Antimicrobial Effects
The structural analogs of this compound, particularly those with thiazolidinedione components, are known to possess antimicrobial properties . This suggests that our compound could potentially be used to develop new antimicrobial agents .
Antidiabetic Potential
Thiazolidinediones are recognized for their antidiabetic effects . Given the structural similarities, there is a possibility that our compound could be explored for its efficacy in managing diabetes .
Docking Studies and Enzyme Inhibition
The compound has been subjected to docking studies against cyclin-dependent kinase 2 (CDK2) , which is known to regulate the cell cycle. The docking results provided insights into its inhibitory activity, indicating its potential use in cancer prevention by targeting specific enzymes involved in cell cycle regulation .
特性
IUPAC Name |
[5-(2,3-dichlorophenyl)furan-2-yl]-(4-methylpiperidin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NOS/c1-11-7-9-20(10-8-11)17(22)15-6-5-14(21-15)12-3-2-4-13(18)16(12)19/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANXUJMUBUKJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2,3-Dichlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

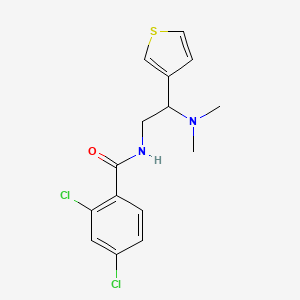
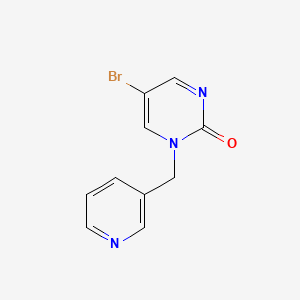
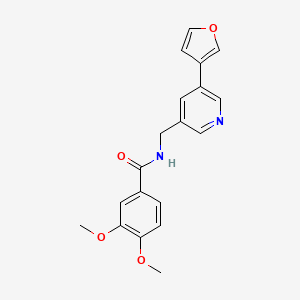
![Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride](/img/structure/B2936865.png)
![Lithium 1-(cyclobutylmethyl)-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2936866.png)
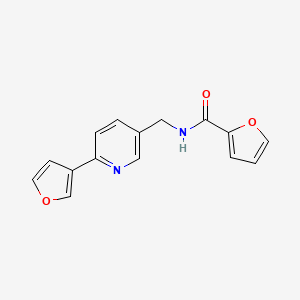

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2936872.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2936874.png)
![1-(4-Bromophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2936876.png)

![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2936882.png)

